(2-Bromo-4-methylphenyl)methanesulfonamide
Description
(2-Bromo-4-methylphenyl)methanesulfonamide (CAS: 1556742-21-2) is a sulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . Structurally, it consists of a methanesulfonamide group (–SO₂NH₂) attached to a 2-bromo-4-methylphenyl aromatic ring. This compound is primarily utilized in research and industrial applications as a synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXKVBBIHNWECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-4-methylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with ammonia or an amine to form the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Products include substituted phenylmethanesulfonamides.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
Organic Synthesis
(2-Bromo-4-methylphenyl)methanesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules, facilitating the development of new chemical entities in organic chemistry.
Biological Research
In biological systems, this compound is investigated for its potential interactions with enzymes and biomolecules. Its sulfonamide group has known antibacterial properties, making it a candidate for drug development aimed at treating bacterial infections. Research focuses on:
- Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking natural substrates, disrupting essential biochemical pathways.
- Antibiotic Development: Given its structural features, it is explored for developing new antibiotics.
Medicinal Chemistry
The compound's unique properties position it as a valuable lead compound in medicinal chemistry:
- Therapeutic Potential: Studies are ongoing to assess its efficacy against various pathogens and its role in modulating biological processes.
- Drug Design: Its structure allows for modifications that can enhance biological activity or reduce side effects.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials. It is also employed in developing new catalysts and reagents for chemical processes, further expanding its applicability in industrial chemistry.
Case Studies and Research Findings
-
Antibacterial Activity Study:
A study investigating the antibacterial efficacy of sulfonamide derivatives found that this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. -
Enzyme Interaction Analysis:
Research focused on the interaction between this compound and specific enzymes revealed that it could effectively inhibit enzyme activity, supporting its role as a therapeutic agent in drug discovery. -
Synthesis Optimization:
Various studies have optimized the synthesis routes for this compound to enhance yield and purity, demonstrating its importance in both academic research and industrial applications.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Synthesis : Likely synthesized via sulfonylation of (2-bromo-4-methylphenyl)methane with methanesulfonyl chloride, a common route for sulfonamide preparation .
Structural and Functional Analogues
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Physicochemical Properties
- Molecular Weight : The target compound (264.14 g/mol) is lighter than 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid (370.22 g/mol), which may enhance its permeability in biological systems .
- Solubility: The presence of a carboxylic acid group in 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid improves aqueous solubility compared to the non-polar methyl group in the target compound .
Biological Activity
(2-Bromo-4-methylphenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the molecular formula CHBrNOS and a molecular weight of 264.14 g/mol. Its structure features a bromine atom at the second position and a methyl group at the fourth position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes. This inhibition disrupts essential biochemical pathways, potentially leading to therapeutic effects. The compound's ability to form hydrogen bonds and engage in halogen bonding with amino acid residues enhances its binding affinity to various biological targets .
Antibacterial Properties
The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Research indicates that compounds with similar structures can effectively inhibit bacterial growth by targeting folate synthesis pathways .
Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory activity. Its structural similarity to known cyclooxygenase inhibitors positions it as a potential anti-inflammatory agent. The compound's interactions with cyclooxygenase enzymes could modulate inflammatory responses .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Cell Line Studies : In vitro experiments have demonstrated that this compound can induce differentiation in acute myeloid leukemia (AML) cell lines. It has been shown to upregulate CD11b expression, indicating its role in promoting myeloid differentiation .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .
- Comparative Studies : Comparative analyses with similar compounds, such as N-(2-chloro-4-methylphenyl)methanesulfonamide and N-(2-fluoro-4-methylphenyl)methanesulfonamide, highlight the unique reactivity imparted by the bromine atom in this compound, which may enhance its effectiveness in certain applications .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| N-(2-bromo-4-methylphenyl)methanesulfonamide | Bromine at position 2, methyl at position 4 | Antibacterial, anti-inflammatory |
| N-(2-chloro-4-methylphenyl)methanesulfonamide | Chlorine at position 2, methyl at position 4 | Antibacterial |
| N-(2-fluoro-4-methylphenyl)methanesulfonamide | Fluorine at position 2, methyl at position 4 | Antibacterial |
| N-(2-iodo-4-methylphenyl)methanesulfonamide | Iodine at position 2, methyl at position 4 | Antibacterial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
